Journal Name:Journal of Radioanalytical and Nuclear Chemistry
Journal ISSN:0236-5731
IF:1.754
Journal Website:http://www.springer.com/chemistry/journal/10967
Year of Origin:1984
Publisher:Springer Netherlands
Number of Articles Per Year:654
Publishing Cycle:Monthly
OA or Not:Not
Evaluation of the effect of the operational parameter on unripe banana (Musa cavendishii) flour production: case study at Arba Minch
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2022-02-01 , DOI: 10.1515/ijfe-2021-0280
In recent times, there are huge postharvest losses in banana production due to low market price, overproduction, lack of proper storage facilities and inadequate supply chain management. The transformation of fresh bananas to Unripe Banana flour has got immense potential to cope up with the postharvest losses of banana and it adds value to fresh bananas. Due to high availability of minerals such as potassium, calcium, iron and also the presence of high dietary fiber and resistant starch in unripe banana, they promote colon health and act as nutritious food source. In relation to this, the effect of the three types of pretreatment techniques on production of flour from unripe banana and their quality characteristics were analyzed. Drying of banana slices was conducted after performing pre-treatments like optimal osmotic solution variables, sodium meta-bisulfite (SMS), and hot water (at 100 °C). Both the untreated (control) and treated samples was oven dried at 45, 60, and 75 °C for a day (24 h). After complete drying, the banana slices were milled into a powder. For the study of optimum osmotic parameters, the design-Expert (software version 7.0.0) at three level full factorial design was employed. The optimum conditions of minimal solid gain percentage (5.66%) at maximum water loss (29.16%) were obtained at 30 °Brix sugar concentration, 60 °C socking temperature and 90 min soaking time.
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Optimization of foaming process: drying behaviour, physicochemical, and powder properties of hot air-assisted foam-mat dried nectarine
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2021-08-24 , DOI: 10.1515/ijfe-2021-0134
Abstract Nectarine powder is widely used in the industries of baking and confectionery. The production of nectarine powder can be made by several drying techniques such as spray, tray, drum, freeze, and foam mat. This study was aimed to optimize the parameters of the nectarine foaming process. Besides, hot air-assisted foam-mat drying of nectarine was carried out to evaluate the effect of different temperatures (50, 60, and 70 °C) on drying kinetics, physicochemical and powder properties of nectarine powder. Factors studied were egg albumin concentration, carboxymethyl cellulose concentration, and whipping time that varied between 10 and 30% (by weight), 0.2–0.8% (by weight), and 3–5 min, respectively. Optimum conditions were determined as 30% of egg albumin, 0.8% carboxymethyl cellulose, and a whipping time of 5 min to get maximum foam expansion, high foam stability, and minimum foam density. The drying rate and effective moisture diffusivity of nectarine foam powder increased with increasing drying temperature. Carr Index and Hauser Ratio values were in the range of 32.31–47.00 and 1.48–2.00, respectively. Foamed nectarine powder dried at 70 °C had the lowest hygroscopicity value and the highest wettability value. No significant difference was found between the powders’ porosity (p > 0.05). The powders produced at 50 °C resulted in higher total phenolic, vitamin C, and carotenoid content.
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Physicochemical and bioactive properties of avocado (Persea americana Mill. cv. Lorena)
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2022-03-25 , DOI: 10.1515/ijfe-2021-0237
Abstract Chemical compounds are of great importance in the food, cosmetic and pharmaceutical industries. Nutritional components, the presence of secondary metabolites with antioxidant and antimicrobial activity, and physicochemical properties of pulp, seed and peel of Lorena avocado cultivars were studied. Antioxidant activity was evaluated by ABTS, DPPH and lipid peroxidation in pulp, seed and peel. 26 extracts was evaluated. The results confirmed that the fruit parts stabilize free radicals and inhibit lipid oxidation processes, with the highest values in seed and peel, due to their content of flavonoids, o-diphenols and phenols. The results of phytochemical screening, antioxidant capacity and antimicrobial activity, showed significant bioprospective advantage for the presence of flavonoids, condensed tannins and total phenols in the seed, peel and pulp of Lorena avocado cultivars. Avocado fruits are rich in bioactive compounds that can be used in functional food applications.
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Morphological, structural and physicochemical properties of rice starch nanoparticles prepared via ultra-high pressure homogenization
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2021-11-29 , DOI: 10.1515/ijfe-2021-0186
Abstract Native rice starches were treated with five periods of ultra-high pressure homogenization (UHPH) under each of 60, 80, 100, 120, 140 and 160 MPa, respectively. The morphological, structural and physicochemical properties of starches treated with UHPH were examined. The mean particle diameter of starch nanoparticles ranged between 154.20 and 260.40 nm. SEM revealed that the granular amorphous region of starch granules was damaged under pressures between 60 and 80 MPa, and the crystalline region was further destroyed under pressures as high as 100–160 MPa. DSC demonstrated that the gelatinization temperatures and enthalpies of nanoparticles reduced. The relative crystallinity reduced from 22.90 to 13.61% as the pressure increased. FTIR showed that the absorbance ratio at 1047/1022 cm−1 decreased, and increased at 1022/995 cm−1. RVA results indicated that the viscosity of starch samples increased between 60 and 120 MPa, and the reverse effect was observed under 140 and 160 MPa.
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Data-based prediction of microbial contamination in herbs and identification of optimal harvest parameters
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2021-08-09 , DOI: 10.1515/ijfe-2021-0027
Abstract The quality of freshly harvested herbs is affected by several crucial factors, such as weather, tillage, fertilization, drying, and the harvesting process, e.g. Our main goal is to learn models that are able to predict spore contaminations in different types of herbs on the basis of information about the harvesting process, transport conditions, drying, and storage conditions. This shall enable us to identify optimal processing parameters, which will allow more effective and cost efficient contamination prevention. Using machine learning, we have generated ensembles of models that predict the risk for spore contamination on the basis of harvest processing parameters. The training information about contamination in herbs is given as results of laboratory analysis data. We applied different modeling algorithms (random forests, gradient boosting trees, genetic programming, and neural networks). In this paper we report on modeling results for yeast and mold contaminations in peppermint and nettle; e.g., for yeast contamination in peppermint we obtained models with 78.13% accuracy. Additionally, we use descriptive statistics to identify those parameters that have a statistically significant influence on the contamination; for example, our analysis shows that there seems to be a relationship between mold in peppermint and information about harrowing and the growth height (p = 0.001).
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Influence of coating material and processing parameters on acrylamide formation in potato patties
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2022-04-13 , DOI: 10.1515/ijfe-2021-0337
Abstract Influence of moisture content (MC, 65–35%), frying temperature/time (150–200 °C, 4–12 min), and coating materials (patties coated with bread crumbs – PBC and patties coated with wheat semolina – PSC) on acrylamide formation in potato patties was investigated. Acrylamide content increased with decrease in MC and increase in temperature/time, except for PBC at higher temperatures (180 °C, 8 & 12 min and 200 °C). Morphology analysis suggested PBC to possess more porous coating that resulted in higher oil penetration leading to higher heat transfer rate, moisture evaporation and drying at higher frying temperatures. This led to an initial acceleration of acrylamide formation in PBCs at higher temperatures, followed by its degradation resulting in low acrylamide content in final product. Based on sensory analysis and lowest acrylamide formation, the optimal conditions for frying of potato patties were: (i) MC: 66.53 ± 2.2% (ii) frying temperature: 165 °C (iii) frying time: 4 min.
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Drying characteristics and product quality of whole blueberry pulp in vacuum drying process
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2021-09-13 , DOI: 10.1515/ijfe-2021-0130
Abstract A pilot-scale vacuum dryer with visualization system was used to study the drying characteristics of the whole blueberry pulp. The heating temperature, operating pressure and initial material thickness had significant effects on the drying characteristics and the retentions of total monomeric anthocyanins and vitamin C in dried blueberry powder (P < 0.05). According the heat transfer mode inside the material, the whole drying process could be divided into three periods: the boiling drying period, the convective drying period, and the conductive drying period. Most of water in the material was evaporated in the boiling and convective drying period. Considering the drying characteristics and dried product quality comprehensively, an optimal drying condition for whole blueberry pulp were: heating temperature 70 °C, operating pressure 1 kPa, and the initial material thickness 5 mm. It further compared the drying time, nutrients retention, hygroscopicity and microstructure of the product obtained by vacuum and vacuum freeze drying. The drying time of vacuum drying (1.2 h) was much shorter than that of vacuum freeze drying (44 h); the retentions of the total monomeric anthocyanins and vitamin C in dried blueberry powder of vacuum drying (67.9, 46.7%) were lower than that of vacuum freeze drying (79.0, 85.8%); while the hygroscopicity of vacuum dried powder was less than that of the freeze-dried product. The SEM images displayed that the surface of the vacuum-dried blueberry powder was porous, and the vacuum freeze-dried product was lamellar.
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Effect of bacterial cellulose nanofibers incorporation on acid-induced casein gels: microstructures and rheological properties
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2022-01-01 , DOI: 10.1515/ijfe-2021-0293
In this study, the effect of bacterial cellulose nanofibers (BCNF) incorporation on the structural and rheological properties of casein gels was investigated, where the mixed BCNF and casein gels were prepared by adding gluconic acid δ-lactone (GDL) to acidify the mixed polymer solutions at 3.0% casein concentration ( w / v ) and varying BCNF concentrations (0–0.5%, w / v ). By changing the addition amount of GDL, the mechanical and structural properties of the mixed gels were studied at above, near and below the electric point (pI) of the casein. At pH above the pI of the casein, the introduction of BCNF initially increased the gel strength, but further addition of BCNF weakened the mixed gels. At near and below the pI of the casein, the incorporation of BCNF continuously increased the gel strength. Besides, all gels showed good structural homogeneity, without macroscopic phase separation occurring, which indicated good compatibility of BCNF with the casein gels.
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Numerical simulation and microtomography study for drying a deformable isodiametric-cellular food
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2021-09-13 , DOI: 10.1515/ijfe-2021-0108
Abstract The aim of this work is the simulation of volumetric strain of tuberous crop during drying. We propose a poroelastic model for predicting the drying kinetics and volume loss of potato cubes during convective drying. The Biot’s theory of poroelasticity was used, which considers the Lamé parameters, Young’s modulus and Poisson’s ratio. Drying kinetics and volumetric strain were modeled and compared versus experimental data. An X-ray microtomograph coupled with image analysis was used to visualize the shape and size of the samples during drying. Drying experiments were conducted at 50, 60 and 70 °C, 20% RH, with an air velocity of 1 and 2 m/s. The drying process was interrupted several times to perform tomographic acquisitions. We found a period of ideal shrinkage, nevertheless, the volumetric strain reveals a kinetic behavior over time. The model computes the volumetric strain, which describes correctly the experimental data obtained by microtomography.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, ANALYTICAL 分析化学4区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
31.20 56 Science Citation Index Science Citation Index Expanded Not
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